2-Chloro-3,6-difluorobenzoyl chloride
Overview
Description
2-Chloro-3,6-difluorobenzoyl chloride: is an organic compound with the molecular formula C₇H₂Cl₂F₂O . It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-difluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride. One common method is the reaction of this compound with thionyl chloride (SOCl₂) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, resulting in the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,6-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the 2-chloro-3,6-difluorobenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Friedel-Crafts Acylation: This reaction is usually performed in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted benzoyl derivatives.
Friedel-Crafts Acylation: The major products are acylated aromatic compounds.
Scientific Research Applications
2-Chloro-3,6-difluorobenzoyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying their structure and function.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-difluorobenzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2,6-Difluorobenzoyl chloride: Similar in structure but lacks the chlorine atom at the 2-position.
3,6-Difluorobenzoyl chloride: Similar in structure but lacks the chlorine atom at the 2-position.
2-Chlorobenzoyl chloride: Similar in structure but lacks the fluorine atoms at the 3 and 6 positions.
Uniqueness: 2-Chloro-3,6-difluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
2-chloro-3,6-difluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-6-4(11)2-1-3(10)5(6)7(9)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFPZKKUVNEIFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378535 | |
Record name | 2-Chloro-3,6-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-42-9 | |
Record name | 2-Chloro-3,6-difluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261762-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3,6-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261762-42-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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